REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]([NH:25][CH2:26][C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)=[O:24])=[N:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:3][CH2:2]1.[CH3:33][S:34]([OH:37])(=[O:36])=[O:35]>CC(C)=O>[S:34]([OH:37])(=[O:36])(=[O:35])[CH3:33].[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:11]=[CH:12][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]([NH:25][CH2:26][C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)=[O:24])=[N:20][CH:21]=3)=[CH:14][CH:15]=2)[CH2:5][CH2:6]1 |f:3.4|
|
Name
|
|
Quantity
|
520 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)NCC1=CC=CC=C1
|
Name
|
|
Quantity
|
121.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
occurring at 30° C
|
Type
|
CUSTOM
|
Details
|
The batch was clarified into a second reactor via a transfer pump
|
Type
|
CUSTOM
|
Details
|
fitted with an inline
|
Type
|
FILTRATION
|
Details
|
filter (Pall P/N 12077, 10 micron)
|
Type
|
CUSTOM
|
Details
|
reheated from 46° C. to 50±5° C
|
Type
|
WAIT
|
Details
|
After fourteen minutes
|
Type
|
TEMPERATURE
|
Details
|
which increased in number
|
Type
|
CUSTOM
|
Details
|
to give after 59 minutes a white suspension
|
Duration
|
59 min
|
Type
|
WAIT
|
Details
|
aged for a further 19 hours 21 minutes
|
Duration
|
21 min
|
Type
|
CUSTOM
|
Details
|
(10 hours 30 minutes at ≦27° C.)
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The batch was filtered under suction via a 24-inch polypropylene
|
Type
|
FILTRATION
|
Details
|
filter (PTFE cloth)
|
Type
|
WASH
|
Details
|
the reactor rinsed with acetone (2.0 L, clarified, ACS)
|
Type
|
CUSTOM
|
Details
|
sucked dry under a flow of nitrogen
|
Type
|
WAIT
|
Details
|
The total filtration time was 21 minutes
|
Duration
|
21 min
|
Type
|
CUSTOM
|
Details
|
drying trays
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven to constant weight at 25±5° C. over 21 hours 54 minutes (565 g, 89% of theory)
|
Duration
|
54 min
|
Type
|
CUSTOM
|
Details
|
A sample was removed for analysis
|
Type
|
TEMPERATURE
|
Details
|
the batch maintained in vacuo at 25±5° C
|
Type
|
CUSTOM
|
Details
|
stored at −10 to −20° C.
|
Reaction Time |
51 min |
Name
|
|
Type
|
|
Smiles
|
S(C)(=O)(=O)O.O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)NCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |